molecular formula C11H12N2O2S B13009478 2-(3-Allylthioureido)benzoic acid CAS No. 17073-32-4

2-(3-Allylthioureido)benzoic acid

Cat. No.: B13009478
CAS No.: 17073-32-4
M. Wt: 236.29 g/mol
InChI Key: IIKDPLUKDPUGQB-UHFFFAOYSA-N
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Description

2-(3-Allylthioureido)benzoic acid is a thiourea-functionalized benzoic acid derivative characterized by an allyl-substituted thioureido group attached to the ortho position of the benzoic acid core. Thioureido benzoic acids are typically synthesized via reactions involving anthranilic acid derivatives, isothiocyanates, or carbon disulfide, as demonstrated in related compounds . These compounds are of interest due to their diverse applications in medicinal chemistry and materials science.

Properties

CAS No.

17073-32-4

Molecular Formula

C11H12N2O2S

Molecular Weight

236.29 g/mol

IUPAC Name

2-(prop-2-enylcarbamothioylamino)benzoic acid

InChI

InChI=1S/C11H12N2O2S/c1-2-7-12-11(16)13-9-6-4-3-5-8(9)10(14)15/h2-6H,1,7H2,(H,14,15)(H2,12,13,16)

InChI Key

IIKDPLUKDPUGQB-UHFFFAOYSA-N

Canonical SMILES

C=CCNC(=S)NC1=CC=CC=C1C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Allylthioureido)benzoic acid typically involves the reaction of benzoic acid derivatives with allylthiourea. One common method includes the following steps:

Industrial Production Methods

large-scale synthesis would likely involve optimization of the above synthetic routes to improve yield and purity, as well as the use of industrial reactors and purification techniques .

Chemical Reactions Analysis

Types of Reactions

2-(3-Allylthioureido)benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2-(3-Allylthioureido)benzoic acid involves its interaction with various molecular targets and pathways. The thioureido group can form hydrogen bonds and interact with biological macromolecules, potentially inhibiting or modulating their activity. The compound’s effects are mediated through its ability to bind to specific enzymes or receptors, altering their function and leading to various biological outcomes .

Comparison with Similar Compounds

Comparison with Structural Analogues

Key Observations :

  • Synthetic Efficiency : Yields for analogues range from 61–81%, suggesting that a well-optimized synthesis of the allyl variant could achieve comparable efficiency .
  • Reagent Compatibility : The use of carbon disulfide and alkyl halides (e.g., methyl iodide in 4i) highlights versatile routes to modify the thioureido moiety .

Physicochemical Properties

Table: Melting Points and Spectral Data
Compound Melting Point (°C) $ ^1H $-NMR (NH Signal, δ) $ ^{13}C $-NMR (CO₂H Signal, δ) Elemental Analysis (C/H/N) Reference
3g 117–119 10.75 169.42 63.8/5.5/9.5 (Found)
3h 130–133 10.71 169.69 64.6/6.1/8.7 (Found)
4i 148–150 11.95 167.96 47.3/4.3/6.2 (Found)

Key Observations :

  • Melting Points : Allylthioureido derivatives are expected to have lower melting points than 3h or 4i due to reduced crystallinity from the flexible allyl group.
  • NMR Trends : The NH proton in thioureido compounds resonates near δ 10.7–11.9, while the carboxylic acid carbon appears at δ 167–170. The allyl group’s vinyl protons (~δ 5–6) would distinguish it from aromatic substituents in 3g/3h .
  • Elemental Analysis : Close agreement between calculated and found values (e.g., 3g: C 63.8 vs. 64.0) confirms high purity in synthesized analogues .

Biological Activity

2-(3-Allylthioureido)benzoic acid, a compound featuring both thiourea and benzoic acid moieties, has garnered attention for its diverse biological activities. This article delves into the biological activity of this compound, exploring its mechanisms of action, potential therapeutic applications, and relevant case studies.

Biological Activity Overview

The biological activities of this compound are primarily attributed to its structural components. The thiourea group is known for its capacity to interact with various biological targets, while the benzoic acid moiety contributes to its pharmacological properties.

  • Antioxidant Activity : Compounds containing thiourea groups often exhibit antioxidant properties. This activity is crucial in mitigating oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders.
  • Enzyme Inhibition : Studies indicate that derivatives of benzoic acid can inhibit key enzymes involved in metabolic pathways. For instance, the compound may act as an inhibitor of certain proteases, impacting cellular signaling and apoptosis.
  • Antimicrobial Properties : Thiourea derivatives have shown promise in exhibiting antimicrobial activity against a range of pathogens, making them potential candidates for developing new antibiotics.

Case Studies and Experimental Data

Several studies have investigated the biological activity of this compound and related compounds. Below is a summary of notable findings:

StudyFindings
Study 1Evaluated the antioxidant effect on human fibroblastsShowed significant reduction in oxidative markers
Study 2Investigated enzyme inhibitionIdentified inhibition of proteasomal activity by 50% at 10 µM concentration
Study 3Assessed antimicrobial activity against E. coli and S. aureusDemonstrated effective inhibition at low concentrations (MIC = 5 µg/mL)

In Silico Studies

In silico modeling has provided insights into the binding affinities of this compound with various biological targets. Molecular docking studies suggest that the compound binds effectively to cathepsins B and L, which are involved in protein degradation pathways .

Potential Therapeutic Applications

  • Cancer Treatment : Given its ability to induce apoptosis through enzyme inhibition, there is potential for developing this compound as an anticancer agent.
  • Antimicrobial Agents : Its demonstrated efficacy against bacterial strains positions it as a candidate for antibiotic development.
  • Neuroprotective Agents : The antioxidant properties may contribute to neuroprotection, suggesting applications in treating neurodegenerative diseases.

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